molecular formula C10H12N4 B13316000 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13316000
M. Wt: 188.23 g/mol
InChI Key: HSNMSNBTHLFFCN-UHFFFAOYSA-N
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Description

4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 4-position and a pyridin-2-ylmethyl group at the 1-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Substitution at the 1-Position: The 1-position of the pyrazole ring can be functionalized by reacting with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring structure but fused with a pyrimidine ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocyclic compound with additional fused rings.

Uniqueness

4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyridin-2-ylmethyl group makes it a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-1-(pyridin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-6-14(13-10(8)11)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

HSNMSNBTHLFFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=CC=N2

Origin of Product

United States

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